4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide
Beschreibung
4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C19H14FIN2O3S. This compound is characterized by the presence of fluorine, iodine, and sulfonyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Eigenschaften
Molekularformel |
C19H14FIN2O3S |
|---|---|
Molekulargewicht |
496.3 g/mol |
IUPAC-Name |
4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H14FIN2O3S/c20-14-3-1-13(2-4-14)19(24)22-16-9-11-18(12-10-16)27(25,26)23-17-7-5-15(21)6-8-17/h1-12,23H,(H,22,24) |
InChI-Schlüssel |
LXGMOHLYUWYPKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Sulfonylation: Introduction of the sulfonyl group.
Halogenation: Introduction of fluorine and iodine atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluoro-N-{4-[(4-chloroanilino)sulfonyl]phenyl}benzamide
- 4-fluoro-N-{4-[(4-bromoanilino)sulfonyl]phenyl}benzamide
- 4-fluoro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide
Uniqueness
4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. These properties make it valuable for specific research applications where other similar compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
